
2-chloro-N-(3,5-dichloro-4-quinolin-3-ylsulfanylphenyl)-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3,5-dichloro-4-(3-quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a quinoline moiety, and multiple halogen substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3,5-dichloro-4-(3-quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Quinoline Thioether: The quinoline moiety is first synthesized and then reacted with a thiol to form the quinolinylthio group.
Halogenation: The phenyl ring is subjected to chlorination to introduce the 3,5-dichloro substituents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated phenyl ring with a sulfonyl chloride derivative.
Final Coupling: The quinolinylthio group is coupled with the chlorinated phenyl sulfonamide under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[3,5-dichloro-4-(3-quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be involved in redox reactions under specific conditions.
Coupling Reactions: The quinoline moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation could lead to sulfone formation.
Applications De Recherche Scientifique
2-chloro-N-[3,5-dichloro-4-(3-quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide has several research applications:
Medicinal Chemistry: It may be explored for its potential as an antimicrobial or anticancer agent due to its complex structure and functional groups.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[3,5-dichloro-4-(3-quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety may intercalate with DNA, while the sulfonamide group could inhibit enzymes by mimicking natural substrates. The halogen substitutions may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-[3,5-dichloro-4-(quinolinylthio)phenyl]benzenesulfonamide: Similar structure but lacks the trifluoromethyl group.
N-[3,5-dichloro-4-(quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide: Similar but without the 2-chloro substitution.
Uniqueness
The presence of both the trifluoromethyl group and the quinolinylthio moiety in 2-chloro-N-[3,5-dichloro-4-(3-quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency and selectivity.
Propriétés
Formule moléculaire |
C22H12Cl3F3N2O2S2 |
|---|---|
Poids moléculaire |
563.8 g/mol |
Nom IUPAC |
2-chloro-N-(3,5-dichloro-4-quinolin-3-ylsulfanylphenyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H12Cl3F3N2O2S2/c23-16-8-13(22(26,27)28)5-6-20(16)34(31,32)30-14-9-17(24)21(18(25)10-14)33-15-7-12-3-1-2-4-19(12)29-11-15/h1-11,30H |
Clé InChI |
RZDCVXDYKNXBCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)SC3=C(C=C(C=C3Cl)NS(=O)(=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


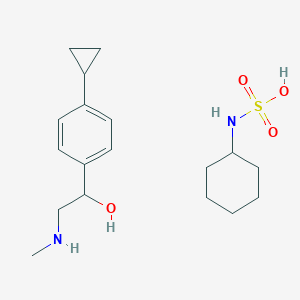

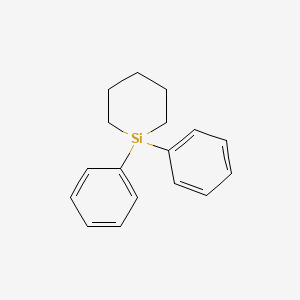
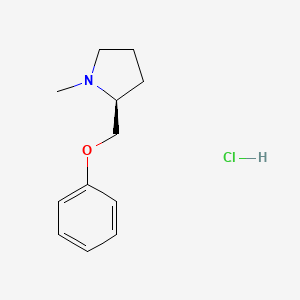
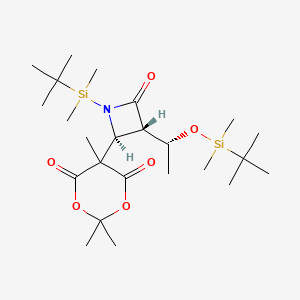
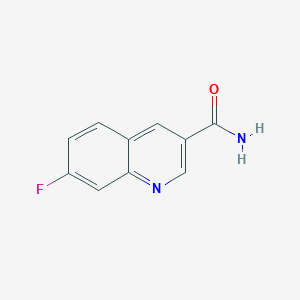
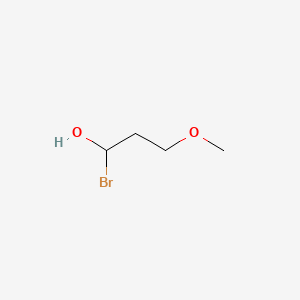
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)

![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
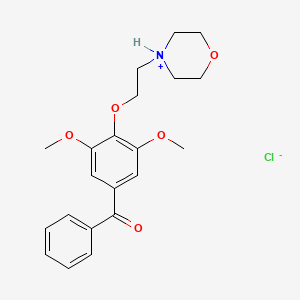
![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)


